![molecular formula C9H11F2NO2 B2962975 [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine CAS No. 926251-50-5](/img/structure/B2962975.png)
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine: is an organic compound that features a methanamine group attached to a phenyl ring substituted with difluoromethoxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the attachment of the methanamine group. One common method involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane at temperatures ranging from 60°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methanamine groups.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a simpler alkoxy group.
Substitution: The phenyl ring allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Products may include difluoromethoxy-quinones or methoxy-quinones.
Reduction: Products may include simpler alkoxy derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex fluorinated molecules.
Catalysis: It can be used in catalytic processes to introduce difluoromethoxy groups into other compounds.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used to develop probes for studying biological processes involving fluorinated compounds.
Industry:
Mecanismo De Acción
The mechanism by which [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine exerts its effects depends on its interaction with molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, making it a potent ligand for certain enzymes or receptors. The methanamine group can interact with biological amine receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
[3-(Trifluoromethoxy)-4-methoxyphenyl]methanamine: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and biological activity.
[3-(Methoxy)-4-methoxyphenyl]methanamine: Lacks the fluorine atoms, resulting in different chemical properties and applications.
Uniqueness:
Propiedades
IUPAC Name |
[3-(difluoromethoxy)-4-methoxyphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-4,9H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLRTFWKQNLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)
![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)
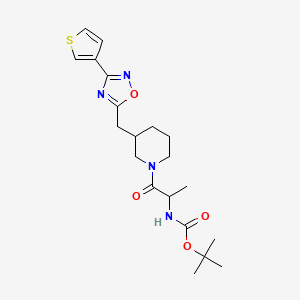
![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)
![Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2962899.png)
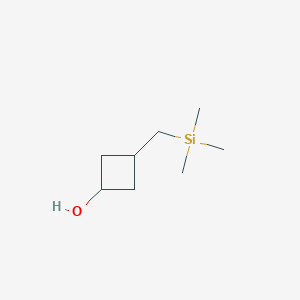
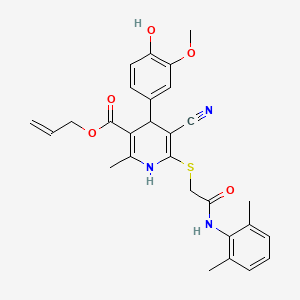
![3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962908.png)
![3-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2962909.png)
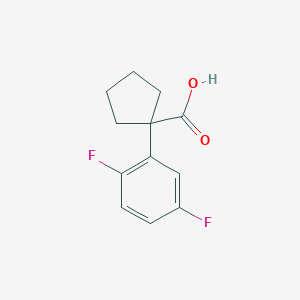
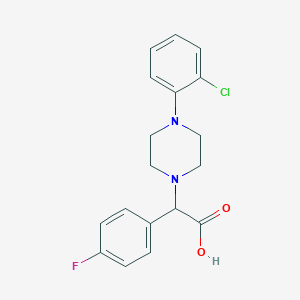
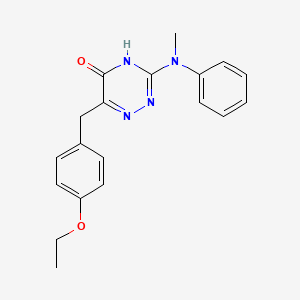
![dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2962915.png)
![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)
